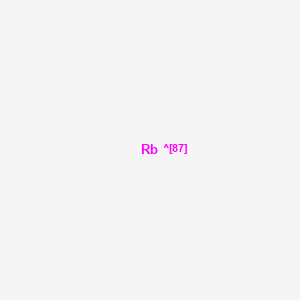
Rubidium-87
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium-87 is a radioactive isotope of rubidium that has become increasingly important in scientific research due to its unique properties. This compound has a half-life of approximately 49 billion years, making it ideal for long-term studies. Additionally, this compound is easily detectable by atomic clocks, making it a valuable tool for measuring time and distance.
Wissenschaftliche Forschungsanwendungen
Atom Chips and Quantum Computing
Rubidium-87 atoms have been utilized in the development of persistent supercurrent atom chips. These chips operate by trapping this compound atoms in an Ioffe-Pritchard potential generated by a supercurrent flowing in a loop circuit. This technology is significant for quantum computing and atomic physics experiments, as it allows for precise control of atomic movements and interactions (Mukai et al., 2007).
Bose-Einstein Condensates
This compound plays a critical role in the study of Bose-Einstein condensates (BECs). Researchers have successfully created state-selected this compound molecules at rest in a dilute BEC using coherent free-bound stimulated Raman transitions. This technique enables precise measurement of molecule-condensate interactions and is crucial for advancing the understanding of quantum phenomena and molecular binding energies (Wynar et al., 2000).
Magnetic Resonance Spectroscopy
This compound is also significant in magnetic resonance spectroscopy. For example, it has been used in nuclear magnetic resonance (NMR) studies to measure potassium fluxes across membranes in biological systems. The NMR characteristics of this compound provide a basis for understanding the interactions and movements of ions within biological tissues, offering insights into cellular processes (Steward et al., 1991).
Optical Filtering and Spectroscopy
The isotopic mixture of natural rubidium, including this compound, has been studied for its application in Faraday-Zeeman optical filtering. Understanding the transmission, frequency shift, and bandwidth of Rb 780 nm Faraday-Zeeman optical filters is crucial for applications in atomic and laser physics (Peng & Ji, 1996).
Geochronology
This compound is used for radiometric dating, particularly through the Rubidium-Strontium method. This method is essential for determining the age of rocks and minerals, thus providing valuable information for geological and environmental studies. It leverages the decay of this compound to Strontium-87 to estimate the age of geological samples (Faure & Powell, 1972).
Navigation Systems
This compound quantum frequency standards are critical in satellite navigation systems. They provide a stable reference for time and frequency measurements, enhancing the accuracy and reliability of navigational systems (Valov et al., 2019).
Eigenschaften
IUPAC Name |
rubidium-87 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Rb/i1+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNJRXAVVLDKE-NJFSPNSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[87Rb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930629 |
Source


|
| Record name | (~87~Rb)Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.90918053 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13982-13-3 |
Source


|
| Record name | Rubidium, isotope of mass 87 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~87~Rb)Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)


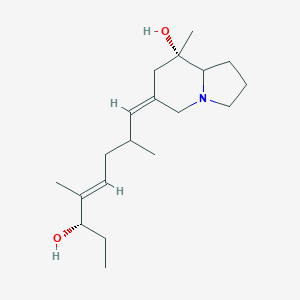


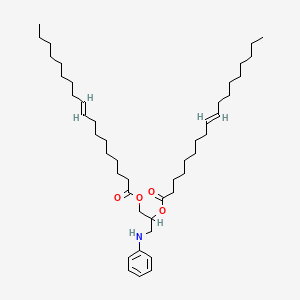

![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)
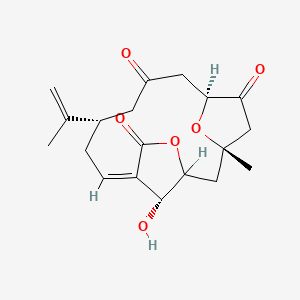

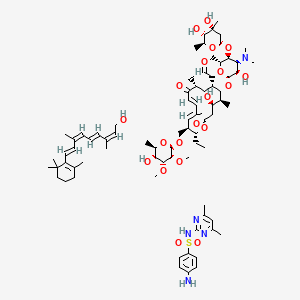
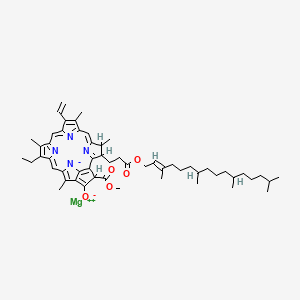
![(E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1240460.png)